(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone
CAS No.: 2177060-47-6
Cat. No.: VC7379688
Molecular Formula: C12H10ClFN4O
Molecular Weight: 280.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2177060-47-6 |
|---|---|
| Molecular Formula | C12H10ClFN4O |
| Molecular Weight | 280.69 |
| IUPAC Name | (2-chloro-4-fluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C12H10ClFN4O/c13-11-5-8(14)1-2-10(11)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2 |
| Standard InChI Key | VVLDNYDKGJYQGP-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N3N=CC=N3 |
Introduction
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone is a complex organic molecule featuring a triazole ring linked to an azetidine moiety and a phenyl group. This structure suggests potential applications in medicinal chemistry due to the presence of both triazole and azetidine functionalities, which are known for their biological activities.
Biological Activities and Potential Applications
While specific biological activities of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone are not detailed in the search results, compounds with similar structures (e.g., triazoles and azetidines) often exhibit promising pharmacological properties. These include antimicrobial, antiviral, and anticancer activities, depending on the specific substitutions and functional groups present .
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 1H-1,2,3-triazole-4-carboxylic acid | Triazole ring with carboxylic acid | Bioisosterism to carboxylic acids |
| Azetidine derivatives | Azetidine ring | Enhances bioavailability |
| 5-Aryltriazoles | Aryl substitution on triazole | Exhibits strong antibacterial activity |
| (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone | Triazole and azetidine linked to a phenyl group | Potential for diverse biological activities due to its complex structure |
Research Findings and Future Directions
Given the lack of specific data on (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone, future research should focus on synthesizing this compound and evaluating its biological activities. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be used to assess its interaction with biological targets. Additionally, exploring its pharmacokinetic properties will be crucial for determining its potential as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume